molecular formula C11H15NO4S B14837310 N-(4-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide

N-(4-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide

Cat. No.: B14837310
M. Wt: 257.31 g/mol
InChI Key: QCVFNLNQNIGZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a cyclopropylmethoxy group attached to a hydroxyphenyl ring, which is further connected to a methanesulfonamide group. The unique structure of this compound allows it to exhibit specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-(cyclopropylmethoxy)-2-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to 0°C
  • Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under specific conditions.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfapyridine: Known for its use in treating dermatitis herpetiformis.

Uniqueness

N-(4-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide is unique due to its specific structural features, such as the cyclopropylmethoxy group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[4-(cyclopropylmethoxy)-2-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C11H15NO4S/c1-17(14,15)12-10-5-4-9(6-11(10)13)16-7-8-2-3-8/h4-6,8,12-13H,2-3,7H2,1H3

InChI Key

QCVFNLNQNIGZTK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)OCC2CC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.